N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-8-7-11(9-15(14)23-2)10-17-16(19)12-5-3-4-6-13(12)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEJEIGCUKHTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide typically involves the reaction of 3,4-dimethoxybenzylamine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The purification of the compound is typically done through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines, often in the presence of a base like sodium hydride.
Major Products Formed
Reduction: Formation of N-[(3,4-dimethoxyphenyl)methyl]-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This compound has been shown to inhibit the activity of certain enzymes and proteins, leading to effects such as the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
4-Bromo-N-(2-nitrophenyl)benzamide
- Structure : Nitro group is positioned on the aniline ring instead of the benzamide.
- Synthesis : Derived from 2-nitroaniline and 4-bromobenzoyl chloride.
- Key Features : The bromo and nitro substituents create steric and electronic differences compared to the target compound. Structural studies highlight distinct packing arrangements in the crystal lattice due to substituent positioning .
Tetrahydroisoquinoline Derivatives (e.g., Compound 28c)
- Structure: Incorporates a benzamide group into a tetrahydroisoquinoline scaffold with a 3,4-dimethoxyphenylmethyl moiety.
- Synthesis: Uses benzoyl chloride or other acylating agents to functionalize the tetrahydroisoquinoline core.
Electronic and Functional Group Analysis
- Nitro Group Impact : The 2-nitro substitution in the target compound enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks in synthetic modifications. This contrasts with Rip-B, where the absence of nitro reduces such reactivity .
Biological Activity
N-[(3,4-Dimethoxyphenyl)methyl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group and a dimethoxy-substituted phenyl group, contributing to its unique chemical properties. The molecular formula is C₁₅H₁₄N₂O₄, with a molecular weight of approximately 286.28 g/mol. The presence of the nitro group is particularly important as it can participate in various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in neurotransmitter synthesis, which may affect neuronal signaling pathways.
- Antimicrobial and Anticancer Properties : Research indicates that it exhibits antimicrobial activity and has potential as an anticancer agent by inducing cytotoxic effects on cancer cell lines .
Biological Activity Overview
Case Studies and Research Findings
- Cytotoxicity Studies : A study demonstrated that this compound exhibited significant cytotoxic effects on A549 lung carcinoma cells with an IC50 value of 21.8 µM. This indicates moderate potency as an anticancer agent .
- Mechanistic Insights : In vitro studies have shown that the compound can modulate the activity of specific enzymes linked to cancer progression and microbial resistance, highlighting its dual role as both an anticancer and antimicrobial agent.
- Pharmacokinetic Properties : Research involving pharmacokinetic modeling suggests favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound when formulated with nanocarriers .
Q & A
Q. What spectroscopic techniques are recommended for characterizing N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide, and what critical parameters should be optimized?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the aromatic substitution pattern and methylene bridge connectivity. For nitro group verification, FT-IR should target the asymmetric/symmetric stretching bands near 1520 cm⁻¹ and 1350 cm⁻¹. High-resolution mass spectrometry (HRMS) is critical for molecular ion validation. Ensure deuterated solvents (e.g., DMSO-d₆) are moisture-free to avoid signal splitting. For nitrobenzamide derivatives, low-temperature NMR (e.g., 10°C) can reduce rotational barriers and sharpen signals .
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer : The primary route involves amide coupling between 2-nitrobenzoyl chloride and 3,4-dimethoxybenzylamine. Key steps:
- Dissolve 3,4-dimethoxybenzylamine in dry THF under inert atmosphere.
- Add 2-nitrobenzoyl chloride dropwise at 0°C to minimize side reactions.
- Use a coupling agent like HOBt/EDC to enhance yield (70–85%).
- Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Monitor reaction progress by TLC (Rf ~0.4 in ethyl acetate/hexane) .
Q. How do substituents influence the solubility of this compound?
- Methodological Answer : The methoxy groups increase hydrophilicity, while the nitro group reduces solubility in polar solvents. For crystallization trials:
- Use mixed solvents (e.g., DCM/methanol) for slow evaporation.
- Test solubility in DMSO for biological assays (typical stock: 10 mM).
- For HPLC analysis, acetonitrile/water (60:40) with 0.1% TFA is effective .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound amid competing side reactions?
- Methodological Answer :
- Temperature control : Maintain ≤5°C during acyl chloride addition to suppress hydrolysis.
- Solvent selection : Replace THF with DMF to stabilize intermediates, but ensure thorough post-reaction washing to remove residual solvent.
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amidation (yield improvement: ~15%).
- In situ FT-IR monitoring : Track carbonyl (C=O) peak disappearance (1720 cm⁻¹ → 1650 cm⁻¹) to determine endpoint .
Q. How to resolve contradictions in bioactivity data across assay systems?
- Methodological Answer :
- Assay standardization : Compare results under identical conditions (e.g., ATP levels in cytotoxicity assays).
- Metabolic stability testing : Use liver microsomes to identify rapid degradation in certain media.
- Target validation : Perform siRNA knockdown of suspected receptors (e.g., kinase enzymes) to confirm specificity.
- Structural analogs : Benchmark against N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide (PubChem CID 16413192) to isolate substituent effects .
Q. What computational strategies predict the binding mode of this compound with kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with flexible side chains in the ATP-binding pocket (PDB: 1ATP).
- MD simulations : Run 100-ns trajectories in GROMACS to assess nitro group interactions with hydrophobic residues (e.g., Phe80).
- QSAR modeling : Correlate Hammett σ values of substituents with IC₅₀ data from kinase inhibition assays .
Q. How does regioisomerism impact the biological activity of nitrobenzamide derivatives?
- Methodological Answer :
- Synthesize ortho-, meta-, and para-nitro analogs and compare:
- Ortho-nitro : Higher steric hindrance reduces binding to flat active sites (e.g., topoisomerase II).
- Para-nitro : Enhanced resonance stabilization increases stability in plasma.
- Use X-ray crystallography to resolve differences in π-π stacking with tyrosine residues .
Q. What analytical methods detect degradation products under accelerated storage conditions?
- Methodological Answer :
- Forced degradation : Expose to 40°C/75% RH for 4 weeks.
- HPLC-PDA : Use a C18 column (5 µm, 250 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate nitro-reduction byproducts.
- LC-MS/MS : Identify demethylated metabolites (m/z +16) and nitroso intermediates (m/z -30) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
